Superior Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In a palladium-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid (1.2 equiv, Pd(PPh3)4 2 mol%, K2CO3, dioxane/H2O, 80°C, 6 h), methyl 2-bromo-2-(3,5-difluorophenyl)acetate gave a 91% isolated yield of the α-arylated product. Under identical conditions, the non-fluorinated analog methyl 2-bromo-2-phenylacetate gave only 69% yield, representing a 22% absolute difference [1]. The 4-fluorophenyl analog gave 74% yield under the same conditions.
| Evidence Dimension | Isolated yield of Suzuki cross-coupling product |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Methyl 2-bromo-2-phenylacetate: 69%; Methyl 2-bromo-2-(4-fluorophenyl)acetate: 74% |
| Quantified Difference | +22% vs non-fluorinated; +17% vs 4-fluorophenyl |
| Conditions | Pd(PPh3)4 (2 mol%), 4-methoxyphenylboronic acid (1.2 eq), K2CO3 (2 eq), dioxane/H2O (4:1), 80°C, 6 h |
Why This Matters
For medicinal chemistry libraries requiring high-yielding late-stage arylation, this compound delivers significantly higher material efficiency and reduces purification burden compared to common alternatives.
- [1] Wang, X.; et al. 'Electronic effects of aryl fluorination on the Suzuki coupling of α-bromo esters.' Organic Letters, 2016, 18(15), 3742-3745. View Source
